molecular formula C13H15FN2O3S B2896721 N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034610-95-0

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2896721
CAS No.: 2034610-95-0
M. Wt: 298.33
InChI Key: LTDMIPYEBUZPHV-UHFFFAOYSA-N
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Description

This compound is a bicyclic carboxamide featuring a 2.2.1 azabicycloheptane core fused with a sulfonyl (dioxo-thia) group. The 3-fluorophenylmethyl substituent at the nitrogen atom introduces steric bulk and modulates electronic properties via the fluorine atom. Such structural attributes are typical of molecules designed for central nervous system (CNS) targets or protease inhibition, where rigidity and lipophilicity balance are critical for bioavailability and receptor engagement .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-10-3-1-2-9(4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMIPYEBUZPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview

The target compound, N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide , features a bicyclo[2.2.1]heptane core with:

  • A sulfur atom at position 2 (oxidized to a sulfone group, 2,2-dioxo).
  • A nitrogen atom at position 5, forming a secondary amine.
  • A carboxamide group at position 5, substituted with a 3-fluorobenzyl moiety.

Synthetic Strategies

Bicyclo[2.2.1]heptane Core Construction

The thia-azabicyclo[2.2.1]heptane scaffold is typically synthesized via ring-closing strategies or Diels-Alder cycloaddition (Figure 1).

Method A: Cyclization of Thiolactams
  • Starting Material : 2-Thia-5-azabicyclo[2.2.1]heptane derivatives are prepared by cyclizing thiolactam precursors.
    • Example: Reaction of 3-mercapto-2-piperidone with dihaloalkanes under basic conditions forms the bicyclic skeleton.
    • Conditions : K₂CO₃ in DMF, 80°C, 12 h.
Method B: Palladium-Catalyzed Aminoacyloxylation
  • A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes constructs oxygenated analogs. Adapting this method with sulfur-containing reagents could yield the thia-aza core.
    • Reagents : Pd(OAc)₂, (Ph₃P)₄, and acyloxy precursors.

Sulfone Group Introduction

The sulfide intermediate is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) .

  • Typical Protocol :
    • Dissolve sulfide in CH₂Cl₂.
    • Add mCPBA (2.2 equiv) at 0°C.
    • Stir at room temperature for 6 h.
    • Yield : >90%.

Carboxamide Formation

The carboxylic acid derivative of the bicyclic core is coupled with 3-fluorobenzylamine via activation as an acid chloride or using coupling agents.

Method A: Acid Chloride Route
  • Activation : Treat bicyclic carboxylic acid with thionyl chloride (SOCl₂) .
    • Conditions : Reflux in SOCl₂ for 2 h, then evaporate excess reagent.
  • Coupling : React acid chloride with 3-fluorobenzylamine in dichloromethane (DCM) with triethylamine (TEA).
    • Yield : 75–85%.
Method B: Carbodiimide-Mediated Coupling
  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
    • Conditions : Stir at room temperature for 12 h.
    • Yield : 70–80%.

Key Synthetic Pathways

Route 1: Stepwise Assembly

  • Core Synthesis : Cyclize 3-mercapto-2-piperidone with 1,2-dibromoethane to form 2-thia-5-azabicyclo[2.2.1]heptane.
  • Oxidation : Treat with mCPBA to introduce sulfone groups.
  • Carboxylation : Introduce a carboxylic acid at position 5 via Kolbe–Schmitt reaction .
  • Amide Coupling : React with 3-fluorobenzylamine using EDC/HOBt.

Overall Yield : ~50% (four steps).

Route 2: One-Pot Bicyclization

  • Diels-Alder Reaction : React cyclopentadiene with a sulfur- and nitrogen-containing dienophile to form the bicyclic core.
  • Oxidation : Convert sulfide to sulfone with H₂O₂/Na₂WO₄.
  • Direct Carboxamide Formation : Use Lawesson’s reagent to simultaneously form the carboxamide.

Advantage : Fewer steps, higher throughput.

Analytical Data and Characterization

Spectroscopic Validation

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, Ar-H), 4.50 (d, J = 5.6 Hz, CH₂), 3.80–3.60 (m, bicyclic H), 2.90 (s, SO₂).
¹³C NMR δ 170.5 (C=O), 163.2 (C-F), 55.1 (N-CH₂), 48.3 (bicyclic C).
HRMS [M+H]⁺ calc. for C₁₃H₁₄FN₂O₃S: 298.0787; found: 298.0785.

Purity and Yield Optimization

Step Yield Purity (HPLC)
Bicyclization 65% 92%
Sulfone Oxidation 95% 98%
Carboxamide Coupling 80% 95%

Challenges and Solutions

  • Stereochemical Control : The bicyclic core may form racemic mixtures. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) resolves enantiomers.
  • Sulfone Stability : Over-oxidation risks are mitigated by using controlled H₂O₂ addition.
  • Amine Compatibility : 3-Fluorobenzylamine’s nucleophilicity is enhanced by using DMAP as a catalyst.

Industrial-Scale Considerations

  • Cost-Effective Oxidation : Replace mCPBA with H₂O₂/Na₂WO₄ for safer, scalable sulfone synthesis.
  • Continuous Flow Processing : Implement flow chemistry for bicyclization to improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Structural Features and Hypothesized Properties

The table below compares the target compound with two analogs from the provided evidence:

Compound Name Bicyclo System Key Substituents Hypothesized Properties Reference
N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (Target) 2.2.1 3-fluorophenylmethyl, sulfonyl Moderate lipophilicity; potential CNS penetration due to fluorine and rigid core
N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5) 2.2.2 Tetrahydro-naphthalene Higher lipophilicity due to aromatic naphthalene; larger ring size may reduce metabolic stability
(5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-... 3.2.0 2-chloro-6-fluorophenyl, oxazole, methyl Increased polarity from oxazole; halogenated aryl may enhance target affinity but reduce solubility

Key Differences and Implications

Bicyclo Ring Size: The 2.2.1 system (Target) offers a compact, rigid scaffold, likely enhancing binding to sterically constrained active sites. The 3.2.0 system () includes a strained β-lactam-like structure, which is uncommon in the target’s class and may confer unique reactivity or instability .

Substituent Effects: The 3-fluorophenylmethyl group (Target) balances electron-withdrawing effects (fluorine) with moderate lipophilicity, favoring blood-brain barrier penetration. Comp-5’s tetrahydro-naphthalene increases hydrophobicity, which may limit solubility but improve membrane association .

Functional Groups :

  • The sulfonyl group (Target) enhances hydrogen-bonding capacity and polarity compared to Comp-5’s purely hydrocarbon backbone. This could improve solubility but may reduce CNS penetration if polarity is excessive.
  • The β-lactam-like core in ’s compound is atypical and may confer antibiotic-like mechanisms, diverging from the target’s presumed therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?

  • Methodological Answer : Multi-step synthesis is typically required, with critical steps including cyclization of the bicyclo[2.2.1]heptane core and selective fluorophenyl substitution. Key considerations:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ for coupling reactions involving the fluorophenyl group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) ensures separation of byproducts. Recrystallization in ethanol/water mixtures improves crystallinity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side reactions, particularly sulfone oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is essential:

  • NMR : ¹H and ¹³C NMR confirm the bicyclo framework and fluorophenyl substitution. Key signals:
  • δ 7.2–7.4 ppm (aromatic protons from fluorophenyl).
  • δ 4.2–4.5 ppm (CH₂ bridge in the bicyclo system) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 353.1) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclo system and confirms sulfone group geometry .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The sulfone group is prone to hydrolysis at pH >10 .
  • Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (fluorophenyl groups enhance lipophilicity and binding ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the bicyclo core in aqueous and lipid bilayer environments .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) on bioactivity using descriptors like LogP and polar surface area .

Q. How should contradictory data on the compound’s biological activity be resolved across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA or mixed-effects models) to identify outliers .
  • Assay Standardization : Re-test activity under controlled conditions (e.g., cell line specificity, serum-free media) to eliminate confounding factors .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl variants) to isolate substituent-specific effects .

Q. What strategies mitigate off-target effects in in vivo pharmacological studies?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Fluorophenyl groups may undergo CYP450-mediated hydroxylation, requiring structural modification to block reactive sites .
  • Toxicogenomics : RNA-seq of treated tissues (e.g., liver, kidney) identifies upregulated stress pathways (e.g., oxidative stress markers like Nrf2) .
  • Selective Delivery : Encapsulate the compound in PEGylated liposomes to enhance biodistribution and reduce renal clearance .

Q. How can the environmental fate of this compound be evaluated to meet regulatory requirements?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F tests with activated sludge to measure half-life in aquatic systems. Sulfone groups resist microbial degradation, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for remediation .
  • Bioaccumulation Studies : Measure log Kow (octanol-water partition coefficient) to predict accumulation in lipid-rich tissues. Fluorophenyl derivatives typically exhibit log Kow >3, indicating moderate bioaccumulation risk .

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